3-Bromo-2-chloro-5-isopropylbenzaldehyde
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Overview
Description
3-Bromo-2-chloro-5-isopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₀BrClO and a molecular weight of 261.55 g/mol . It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and isopropyl groups on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-isopropylbenzaldehyde typically involves the halogenation of isopropylbenzaldehyde derivatives. One common method includes the bromination and chlorination of 5-isopropylbenzaldehyde under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2-chloro-5-isopropylbenzoic acid.
Reduction: 3-Bromo-2-chloro-5-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-chloro-5-isopropylbenzaldehyde is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-isopropylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chlorobenzaldehyde
- 3-Bromo-5-isopropylbenzaldehyde
- 2-Chloro-5-isopropylbenzaldehyde
Uniqueness
3-Bromo-2-chloro-5-isopropylbenzaldehyde is unique due to the specific combination of bromine, chlorine, and isopropyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H10BrClO |
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Molecular Weight |
261.54 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10BrClO/c1-6(2)7-3-8(5-13)10(12)9(11)4-7/h3-6H,1-2H3 |
InChI Key |
FIAPGACDTKIDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)Cl)C=O |
Origin of Product |
United States |
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